
(Pyren-1-yl)methyl hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pyren-1-yl)methyl hexadecanoate, also known as Hexadecanoic acid, 1-pyrenylmethyl ester, is an organic compound that combines a pyrene moiety with a hexadecanoate ester. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Pyren-1-yl)methyl hexadecanoate typically involves the esterification of hexadecanoic acid with pyren-1-ylmethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(Pyren-1-yl)methyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(Pyren-1-yl)methyl hexadecanoate has several applications in scientific research:
Chemistry: It is used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence properties.
Biology: The compound can be used to study lipid interactions and membrane dynamics in biological systems.
Medicine: Research into drug delivery systems often utilizes this compound to explore the behavior of ester-linked drugs.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism by which (Pyren-1-yl)methyl hexadecanoate exerts its effects is primarily related to its ability to interact with lipid membranes. The pyrene moiety can insert into lipid bilayers, altering membrane fluidity and dynamics. This interaction can affect various cellular processes, including signal transduction and membrane transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl hexadecanoate: Similar in structure but lacks the pyrene moiety, resulting in different chemical and physical properties.
Ethyl hexadecanoate: Another ester of hexadecanoic acid, but with an ethyl group instead of the pyrene moiety.
Pyren-1-ylmethyl acetate: Contains the pyrene moiety but with an acetate ester instead of hexadecanoate.
Uniqueness
(Pyren-1-yl)methyl hexadecanoate is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties and the ability to interact with lipid membranes. This makes it particularly valuable in research applications where fluorescence labeling and membrane interactions are of interest.
Eigenschaften
CAS-Nummer |
116232-79-2 |
|---|---|
Molekularformel |
C33H42O2 |
Molekulargewicht |
470.7 g/mol |
IUPAC-Name |
pyren-1-ylmethyl hexadecanoate |
InChI |
InChI=1S/C33H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-31(34)35-25-29-22-21-28-20-19-26-16-15-17-27-23-24-30(29)33(28)32(26)27/h15-17,19-24H,2-14,18,25H2,1H3 |
InChI-Schlüssel |
GZFSCKMHHGZHMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


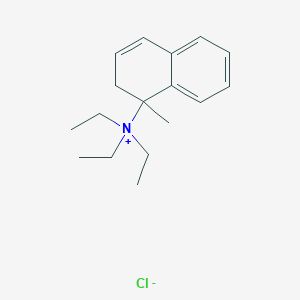
![Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]-](/img/structure/B14287566.png)
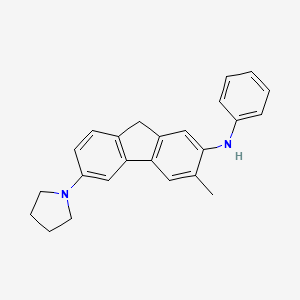
![Chloro[(naphthalen-1-yl)methyl]mercury](/img/structure/B14287579.png)
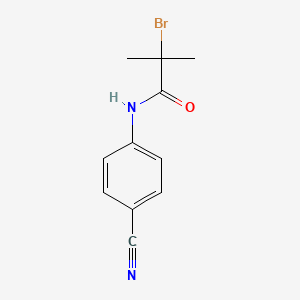
![1,3-Di([1,1'-biphenyl]-2-yl)urea](/img/structure/B14287591.png)
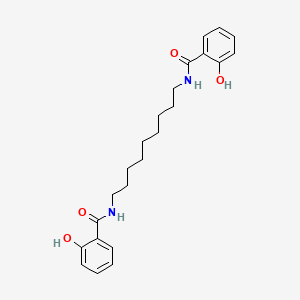
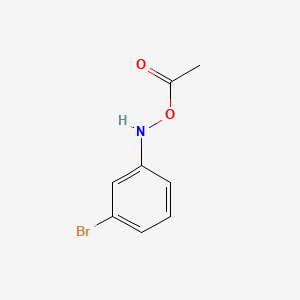
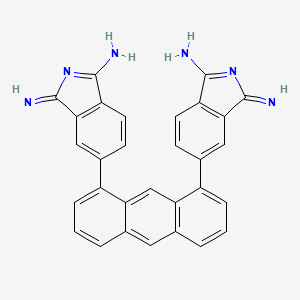
![1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione](/img/structure/B14287614.png)
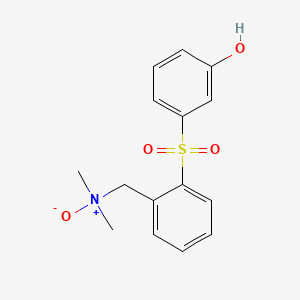
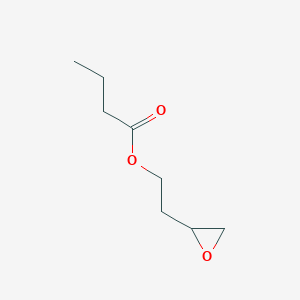
![4-[2-(4-tert-Butylphenyl)ethoxy]thieno[2,3-d]pyrimidine](/img/structure/B14287646.png)

